Chitine, qualité pratique

Vue d'ensemble

Description

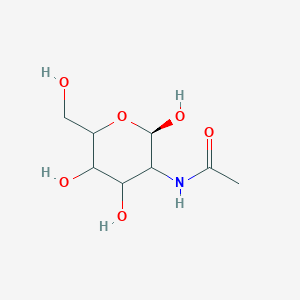

Le triacétylchitotriose est un oligosaccharide de chitine composé de trois unités de N-acétylglucosamine liées par des liaisons glycosidiques β(1→4) . Il s'agit d'un dérivé de la chitine, un polymère naturel présent dans les exosquelettes des crustacés et des insectes, ainsi que dans les parois cellulaires des champignons . Le triacétylchitotriose est connu pour sa capacité à inhiber le lysozyme, une enzyme qui décompose les parois cellulaires bactériennes .

Applications De Recherche Scientifique

Triacetylchitotriose has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Chitin, a polysaccharide composed of N-acetyl-D-glucosamine, primarily targets chitinase and chitin deacetylase . These enzymes play a crucial role in the degradation and modification of chitin, respectively .

Mode of Action

Chitin interacts with its targets, chitinase and chitin deacetylase, leading to its degradation and modification . This interaction results in the breakdown of chitin into glucosamine, which can be further used for the manufacture of glucosamine and chitosan .

Biochemical Pathways

Chitin is involved in several biochemical pathways. It is a key component in the formation of arthropod exoskeletons . The biochemical pathways of chitin biosynthesis, degradation, and modification involve multiple isozymes, each carrying out a specific step of chitin metabolism .

Pharmacokinetics

It is known that chitin requires purification prior to use as a substrate for chitinase .

Result of Action

The action of chitin results in the production of glucosamine and chitosan . Additionally, the degradation of chitin can lead to the study of its physicochemical properties and its role in the formation of arthropod exoskeletons .

Analyse Biochimique

Biochemical Properties

Chitin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, chitin is a substrate for chitinase, an enzyme that breaks down chitin into smaller fragments . Chitin also interacts with chitin synthase, an enzyme responsible for the biosynthesis of chitin . These interactions are essential for the formation and remodeling of chitin-containing structures in organisms .

Cellular Effects

Chitin has significant effects on various types of cells and cellular processes. It influences cell function by activating a variety of innate and adaptive immune cells, such as eosinophils, macrophages, and T helper type-2 lymphocytes . Chitin induces cytokine production, leukocyte recruitment, and alternative macrophage activation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of chitin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Chitin synthase, for example, plays a crucial role in chitin synthesis. It incorporates UDP-N-acetylglucosamine in radiometric in vitro assays . The activity of chitin synthase in chitin translocation, but not in polymerization, requires the activity of Expansion/Rebuf, a conserved protein .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of chitin can change. For instance, chitin’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . Chitin’s degradation is facilitated by the action of chitinases, which break down chitin into smaller fragments that can be sensed by mammalian receptors .

Dosage Effects in Animal Models

The effects of chitin can vary with different dosages in animal models. For instance, feeding mice a diet containing chitin triggered an immune response in the stomach and small intestine

Metabolic Pathways

Chitin is involved in several metabolic pathways. It interacts with enzymes such as chitin synthase and chitinase, which are responsible for the synthesis and degradation of chitin, respectively . The metabolic pathways of chitin are tightly regulated during development to ensure the proper formation and remodeling of chitin-containing structures .

Transport and Distribution

Chitin is transported and distributed within cells and tissues. The transport of chitin to the extracellular space is mediated by chitin synthase . The distribution of chitin within cells is highly organized and dynamic, which is crucial for the proper functioning of cells .

Subcellular Localization

The subcellular localization of chitin and its related enzymes plays a crucial role in its activity and function. For instance, many chitin synthase enzymes are specifically localized to regions of the fungal cell corresponding to the site of action for individual types of chitin . This localization is essential for the proper synthesis and degradation of chitin .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le triacétylchitotriose peut être synthétisé par acétylation du chitotriose, dérivé de la chitine. Le processus d'acétylation implique l'utilisation d'anhydride acétique en présence d'un catalyseur tel que la pyridine . La réaction est généralement effectuée à température ambiante et conduit à la formation de triacétylchitotriose avec une pureté élevée .

Méthodes de production industrielle

La production industrielle de triacétylchitotriose implique l'hydrolyse enzymatique de la chitine à l'aide de chitinases, suivie d'une acétylation . Cette méthode est préférée en raison de son caractère écologique et de son efficacité dans la production de triacétylchitotriose de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le triacétylchitotriose subit diverses réactions chimiques, notamment :

Hydrolyse : Le composé peut être hydrolysé par les chitinases pour produire de la N-acétylglucosamine.

Oxydation : Il peut être oxydé pour former les acides carboxyliques correspondants.

Substitution : Le triacétylchitotriose peut subir des réactions de substitution où les groupes acétyle sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Hydrolyse : Hydrolyse enzymatique à l'aide de chitinases à pH neutre et à des températures modérées.

Oxydation : Agents oxydants tels que le permanganate de potassium en milieu acide.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution dans des conditions douces.

Principaux produits formés

Hydrolyse : N-acétylglucosamine.

Oxydation : Acides carboxyliques correspondants.

Substitution : Dérivés avec différents groupes fonctionnels remplaçant les groupes acétyle.

Applications de la recherche scientifique

Le triacétylchitotriose a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les propriétés et les réactions des dérivés de la chitine.

Industrie : Utilisé dans la production de matériaux biodégradables et comme composant dans divers procédés industriels.

Mécanisme d'action

Le triacétylchitotriose exerce ses effets principalement par l'inhibition du lysozyme . Il se lie au site actif du lysozyme, empêchant l'enzyme de décomposer les parois cellulaires bactériennes . Cette inhibition est cruciale pour étudier le rôle du lysozyme dans divers processus biologiques et pour développer des agents thérapeutiques potentiels .

Comparaison Avec Des Composés Similaires

Composés similaires

Chitotriose : La forme non acétylée du triacétylchitotriose, qui sert également de substrat pour les chitinases.

N-acétylglucosamine : L'unité monomère de la chitine et un produit de l'hydrolyse du triacétylchitotriose.

Chitosane : Un dérivé désacétylé de la chitine avec des propriétés de solubilité et biologiques différentes.

Unicité

Le triacétylchitotriose est unique en raison de sa structure spécifique, qui lui permet d'inhiber efficacement le lysozyme . Sa forme acétylée lui confère des propriétés chimiques distinctes par rapport aux autres dérivés de la chitine, ce qui la rend précieuse pour diverses applications de recherche et industrielles .

Propriétés

Numéro CAS |

1398-61-4 |

|---|---|

Formule moléculaire |

C24H41N3O16 |

Poids moléculaire |

627.6 g/mol |

Nom IUPAC |

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C24H41N3O16/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 |

Clé InChI |

WZZVUHWLNMNWLW-VFCSDQTKSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |

Description physique |

Solid |

Synonymes |

Poly-(1-4)-β-N-acetyl-D-glucosamine; C 7170; N-Acetylchitan; Chitin Tc-L; ChitoRem SC 20; ChitoRem SC 80; Clandosan; Kimica Chitin F; Kimitsu Chitin; North Chitin CG 2; Regitex FA; SEC 1; α-Chitin; β-Chitin; γ-Chitin; |

Origine du produit |

United States |

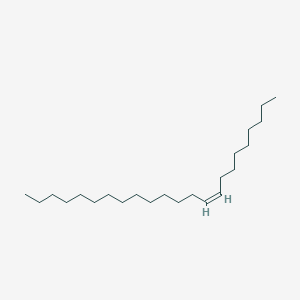

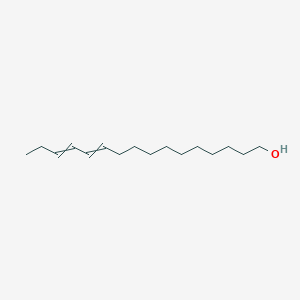

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

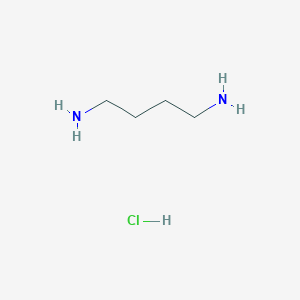

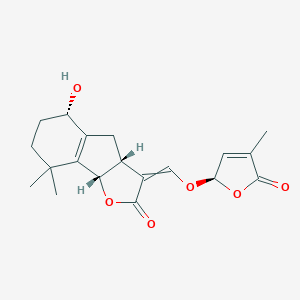

Feasible Synthetic Routes

Q1: What is the basic structure of chitin?

A1: Chitin is a linear polysaccharide composed of β(1→4)-linked N-acetylglucosamine (GlcNAc) residues. [] This structure is similar to cellulose, with GlcNAc replacing glucose as the repeating unit. [, ]

Q2: What are the physical properties of chitin?

A2: Chitin is a tough, semitransparent material. Its properties, such as solubility and crystallinity, can vary depending on the source and extraction method. [, ]

Q3: What is the difference between chitin and chitosan?

A3: Chitosan is a deacetylated derivative of chitin. The deacetylation process removes some or all of the acetyl groups from the GlcNAc units, increasing its solubility and altering its biological properties. [, ]

Q4: What are the main biological roles of chitin?

A4: Chitin is a primary structural component of fungal cell walls, insect exoskeletons, and crustacean shells. [, , , , ]

Q5: How do plants defend themselves against fungal pathogens that utilize chitin?

A5: Plants produce chitinases, enzymes that degrade chitin, as a defense mechanism against fungal pathogens. [, , ] These chitinases can hydrolyze chitin in fungal cell walls, disrupting their integrity. []

Q6: How do some fungi evade the plant's chitinase defense mechanism?

A6: Certain fungi secrete chitin-binding effector proteins, like CBM18, which bind to chitin and protect it from degradation by plant chitinases. [, ] This protection allows the fungi to evade the plant's defenses and successfully infect the host. [, ]

Q7: Are there other mechanisms by which fungi counteract plant chitinases?

A7: Yes, some fungal pathogens, such as Fusarium oxysporum, secrete proteases that cleave plant chitinases, reducing their antifungal activity and enhancing fungal virulence. []

Q8: How do chitin particles interact with macrophages?

A8: Macrophages recognize and phagocytose chitin particles. This interaction triggers the activation of mitogen-activated protein kinases (MAPK), leading to the release of pro-inflammatory cytokines, such as TNF-α. [] Interestingly, depletion of cellular cholesterol enhances this MAPK activation. []

Q9: What are some potential applications of chitin and chitosan in biomedicine?

A9: Due to their biocompatibility, biodegradability, and biological activities, chitin and chitosan show promise in various biomedical applications, including:

- Tissue engineering: As scaffolds for tissue regeneration [, ]

- Drug delivery: As carriers for controlled drug release [, ]

- Wound dressing: Promoting wound healing due to their hemostatic and antibacterial properties [, ]

- Bone substitution: As biocompatible and osteoconductive materials [, ]

Q10: How can chitin and chitosan be modified for specific applications?

A10: Chemical modifications, such as deacetylation, grafting, and the formation of nanocomposites, can tailor the properties of chitin and chitosan for specific applications. [, , ] For instance, incorporating chitosan with inorganic nanoparticles like carbon nanotubes or silver nanoparticles can enhance mechanical strength and introduce antibacterial properties. []

Q11: What are the advantages of using insects as a source of chitin?

A11: Insects offer a more sustainable and environmentally friendly source of chitin compared to traditional sources like shellfish. Insect farming has a lower environmental impact and can utilize organic waste streams, contributing to a circular economy. []

Q12: What are the different types of chitinases?

A12: Chitinases are classified into different families based on their amino acid sequence and catalytic mechanisms. The most well-studied families are family 18 and family 19 chitinases. [, ]

Q13: How do chitinases break down chitin?

A13: Chitinases hydrolyze the β(1→4)-glycosidic bonds between GlcNAc units in chitin. The catalytic mechanism typically involves acidic amino acid residues within the active site. [, , ]

Q14: What factors can affect chitinase activity?

A14: Several factors can influence chitinase activity, including:

- pH: Chitinases typically have an optimum pH range for activity. [, , ]

- Temperature: Temperature affects enzyme kinetics and can influence chitinase stability. [, ]

- Substrate concentration: The Michaelis-Menten kinetics model describes the relationship between substrate concentration and enzyme activity. []

- Presence of inhibitors: Certain compounds, such as allosamidin, can specifically inhibit chitinase activity. []

Q15: How can chitinase activity be measured?

A15: Various methods are available to measure chitinase activity, including:

- Colorimetric assays: These assays utilize chromogenic substrates that release a colored product upon hydrolysis by chitinase. []

- Reducing sugar assays: These assays quantify the reducing sugars released upon chitin hydrolysis. [, , ]

- Viscosimetric assays: These assays measure the decrease in viscosity of a chitin solution as it is degraded by chitinase. []

Q16: What is the role of the chitin-binding domain (ChBD) in chitinases?

A16: The ChBD enhances the enzyme's ability to bind to insoluble chitin, increasing its efficiency in degrading recalcitrant chitin. [, ]

Q17: Can the activity and substrate specificity of chitinases be modified?

A17: Yes, adding or modifying substrate-binding domains, such as ChBDs, can alter the substrate specificity and activity of chitinases. [] For example, fusing a cellulose-binding domain to a chitinase increased its activity towards insoluble chitin and fungal cell walls. []

Q18: What are some future directions for chitin research?

A18: Future research on chitin could focus on:

- Developing novel chitin-based materials with improved properties and functionalities. [, ]

- Exploring the potential of chitin and chitosan in new applications, such as food preservation, water treatment, and cosmetics. []

- Elucidating the complex interplay between fungal chitin and the plant immune system. [, , ]

- Developing new and more effective chitin synthesis inhibitors as antifungal agents. []

- Understanding the role of chitinases in marine ecosystems and their potential for bioremediation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)